N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core, a bicyclic system known for its pharmacological relevance. The molecule is substituted at position 5 with a thioacetamide group (via a sulfur linkage), which is further modified with a cyclohexyl moiety. The 6-position is functionalized with a thiophen-2-ylmethyl group, introducing aromatic sulfur heterocyclicity, while the 1- and 3-positions are occupied by ethyl and methyl groups, respectively.
The synthesis likely involves alkylation of a pyrazolopyrimidine-thiol intermediate with a chloroacetamide derivative, analogous to methods described for thiopyrimidine alkylation (e.g., using sodium methylate and N-substituted chloroacetamides) . The thiophene substituent may enhance lipophilicity and binding affinity compared to phenyl or aliphatic analogs .
Properties
IUPAC Name |
N-cyclohexyl-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S2/c1-3-26-19-18(14(2)24-26)23-21(25(20(19)28)12-16-10-7-11-29-16)30-13-17(27)22-15-8-5-4-6-9-15/h7,10-11,15H,3-6,8-9,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSBELQYIZUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several classes of heterocycles, including thiazolo[3,2-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrano[2,3-d]thiazoles. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Structural Flexibility vs. Bioactivity: The target compound’s thiophen-2-ylmethyl group distinguishes it from phenyl-substituted analogs (e.g., ’s thiazolo[3,2-a]pyrimidine). Thiophene’s electron-rich nature may improve interactions with hydrophobic enzyme pockets compared to phenyl . The cyclohexyl acetamide moiety could enhance metabolic stability over smaller alkyl or aryl groups, as seen in N-cyclohexyl-2-cyanoacetamide derivatives with demonstrated antimicrobial potency .
Synthesis Efficiency :
- The target compound’s synthesis likely mirrors ’s alkylation of thiopyrimidines with chloroacetamides (yields ~70–80%), whereas ’s thiazolo[3,2-a]pyrimidine required 8–10 hours of reflux for 78% yield .
Crystallographic Insights :
- The flattened boat conformation of the pyrimidine ring in ’s analog suggests moderate planarity, which may influence solubility and crystal packing. The target compound’s pyrazolo[4,3-d]pyrimidine core is expected to adopt a similar puckered conformation .
Biological Performance :
- While direct data for the target compound is absent, structurally related N-cyclohexyl acetamide derivatives () showed antimicrobial activity, suggesting the thioacetamide and thiophene groups in the target molecule may synergize for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
